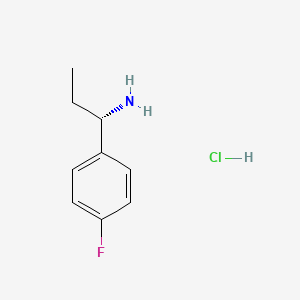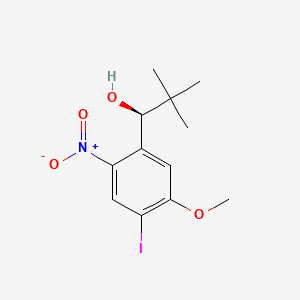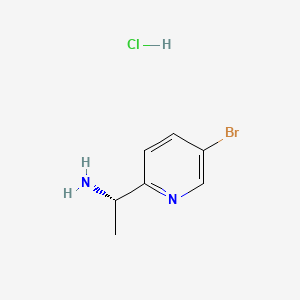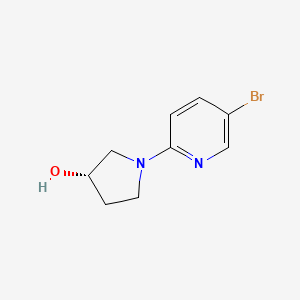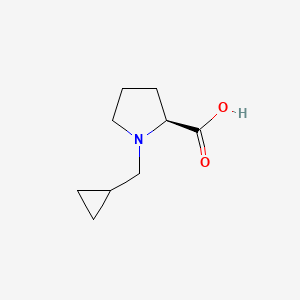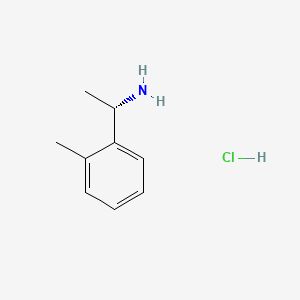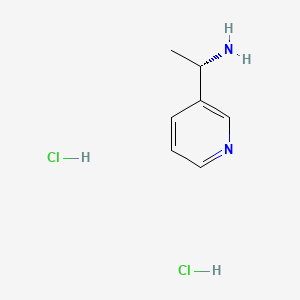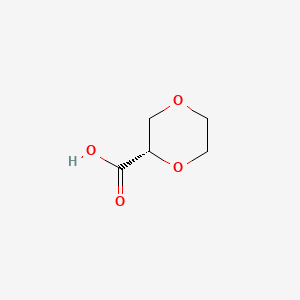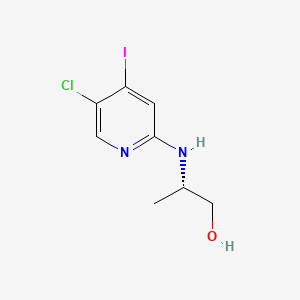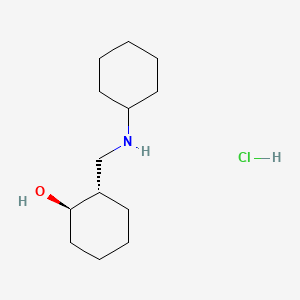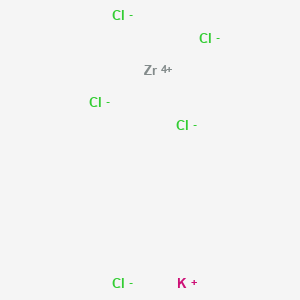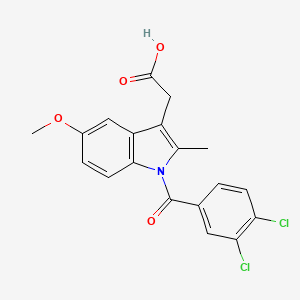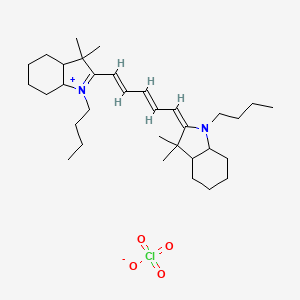
1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple indole rings and a perchlorate group, which may contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indole rings and the attachment of the butyl and dimethyl groups. Common synthetic routes may include:
Formation of Indole Rings: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of Butyl and Dimethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and base catalysts.
Formation of the Penta-2,4-dienylidene Moiety: This can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Perchlorate Group: The final step may involve the reaction of the synthesized compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The indole rings and butyl groups may be susceptible to oxidation under appropriate conditions, leading to the formation of oxidized derivatives.
Reduction: The compound may undergo reduction reactions, particularly at the double bonds in the penta-2,4-dienylidene moiety.
Substitution: The butyl and dimethyl groups may be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acids, while reduction may yield saturated derivatives of the compound.
Aplicaciones Científicas De Investigación
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential probe for studying biological processes involving indole derivatives.
Medicine: As a potential therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound may interact with cellular receptors, leading to changes in cellular signaling pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other indole derivatives with butyl and dimethyl groups, such as:
- 1-Butyl-3,3-dimethylindole
- 2-Butyl-3,3-dimethylindole
- 1-Butyl-2,3-dimethylindole
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its perchlorate salt form, which may confer unique chemical properties and reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H55N2.ClHO4/c1-7-9-24-34-28-20-16-14-18-26(28)32(3,4)30(34)22-12-11-13-23-31-33(5,6)27-19-15-17-21-29(27)35(31)25-10-8-2;2-1(3,4)5/h11-13,22-23,26-29H,7-10,14-21,24-25H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOMJRCYZVCXED-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2CCCCC2C(C1=CC=CC=CC3=[N+](C4CCCCC4C3(C)C)CCCC)(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN\1C2CCCCC2C(/C1=C\C=C\C=C\C3=[N+](C4CCCCC4C3(C)C)CCCC)(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H55ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
